
Fasiglifam in Glycemic Control: A Comparative
Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fasiglifam hemihydrate

Cat. No.: B595586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fasiglifam (TAK-875), a selective G protein-coupled receptor 40 (GPR40) agonist, was

developed for the treatment of type 2 diabetes mellitus (T2DM). It enhances glucose-

dependent insulin secretion, offering a novel mechanism for glycemic control. Despite

promising efficacy, the clinical development of fasiglifam was terminated due to concerns

regarding liver safety.[1][2] This guide provides a comprehensive comparison of fasiglifam's

glycemic control efficacy with other established oral antidiabetic agents, supported by data from

key clinical trials.

Comparative Efficacy in Glycemic Control
Clinical trial data demonstrate that fasiglifam significantly improves glycemic parameters in

patients with T2DM. The following tables summarize the key findings from phase III clinical

trials of fasiglifam and compare them with data from trials of a sulfonylurea (glimepiride) and a

dipeptidyl peptidase-4 (DPP-4) inhibitor (sitagliptin).

Table 1: Change in HbA1c from Baseline
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Treatmen
t

Dosage
Study
Duration

Mean
Baseline
HbA1c
(%)

Mean
Change
from
Baseline
(%)

Placebo-
Corrected
Change
(%)

Referenc
e

Fasiglifam 25 mg 24 weeks ~8.1 -0.57 -0.73 [1][2]

50 mg 24 weeks ~8.1 -0.83 -0.99 [1][2]

Glimepiride 1-8 mg 10 weeks
Not

Specified

-1.4 (vs.

placebo)
-1.4 [3]

1-8 mg 14 weeks ~8.5 -1.2 to -1.9
Not

Applicable
[3]

Sitagliptin 100 mg 24 weeks ~8.0 -0.79 -0.79 [4]

Table 2: Change in Fasting Plasma Glucose (FPG) from
Baseline

Treatmen
t

Dosage
Study
Duration

Mean
Baseline
FPG
(mmol/L)

Mean
Change
from
Baseline
(mmol/L)

Placebo-
Corrected
Change
(mmol/L)

Referenc
e

Fasiglifam 25 mg 24 weeks ~9.4 -1.40 -1.23 [2]

50 mg 24 weeks ~9.4 -1.41 -1.24 [2]

Glimepiride 1-8 mg 10 weeks
Not

Specified

-2.6 (vs.

placebo)
-2.6 [3]

Sitagliptin 100 mg 24 weeks ~10.1 -1.0 -1.0 [4]

Table 3: Proportion of Patients Achieving HbA1c <7.0%
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Treatment Dosage Study Duration

Percentage of
Patients
Achieving
Target

Reference

Fasiglifam 25 mg 24 weeks 30.2% [1][2]

50 mg 24 weeks 54.8% [1][2]

Glimepiride 1-8 mg 10 weeks
69% (HbA1c

<7.2%)
[3]

Sitagliptin 100 mg 24 weeks ~47% [5]

Experimental Protocols
The data presented above are derived from randomized, double-blind, placebo-controlled

phase III clinical trials. Below are the generalized methodologies for the key studies cited.

Fasiglifam Phase III Trial Methodology
Objective: To assess the efficacy and safety of fasiglifam monotherapy in patients with type 2

diabetes inadequately controlled with diet and exercise.[1][3]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.[1][3]

Patient Population: Adults with T2DM and a baseline HbA1c between 7.0% and 10.5%.[3]

Intervention: Patients were randomized to receive once-daily oral doses of fasiglifam (25 mg

or 50 mg) or placebo for 24 weeks.[1]

Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.[1][3]

Secondary Efficacy Endpoints: Change from baseline in fasting plasma glucose, and the

proportion of patients achieving an HbA1c target of <7.0%.[1][2]

Glimepiride Clinical Trial Methodology (General)
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Objective: To evaluate the efficacy and safety of glimepiride monotherapy in patients with

type 2 diabetes.

Study Design: Typically multicenter, randomized, double-blind, placebo-controlled trials.[3]

Patient Population: Adults with T2DM who are not adequately controlled by diet and exercise

alone.

Intervention: Patients receive glimepiride (with doses ranging from 1 mg to 8 mg daily) or

placebo.[3]

Primary Efficacy Endpoint: Change in HbA1c from baseline.[3]

Secondary Efficacy Endpoints: Changes in fasting and postprandial plasma glucose.[3][6]

Sitagliptin Monotherapy Trial Methodology
Objective: To assess the efficacy and safety of sitagliptin monotherapy in patients with type 2

diabetes with inadequate glycemic control on diet and exercise.[4]

Study Design: A randomized, double-blind, placebo-controlled study.[4]

Patient Population: Patients with T2DM and a baseline HbA1c typically between 7.0% and

10.0%.

Intervention: Patients were randomized to receive sitagliptin (commonly 100 mg once daily)

or placebo for a duration of 24 weeks.[4]

Primary Efficacy Endpoint: Change from baseline in HbA1c.[4]

Secondary Efficacy Endpoints: Changes in fasting plasma glucose and 2-hour postprandial

glucose.[4]

Signaling Pathway and Experimental Workflow
GPR40 Signaling Pathway
Fasiglifam exerts its effects by activating GPR40, a receptor for free fatty acids, which is highly

expressed in pancreatic β-cells.[7] The activation of GPR40 by an agonist like fasiglifam
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initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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